molecular formula C10H16O2 B176938 Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate CAS No. 135415-94-0

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B176938
CAS No.: 135415-94-0
M. Wt: 168.23 g/mol
InChI Key: MJUXYDGDDLCPCB-UHFFFAOYSA-N
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Description

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a norbornane-like structure with a methyl group at position 1 and a methyl ester at position 7. The bicyclo[4.1.0]heptane core consists of a seven-membered ring system with bridgehead substituents, conferring rigidity and unique stereoelectronic properties. This compound is primarily synthesized via cyclopropanation or transition-metal-catalyzed reactions, as evidenced by protocols involving Cu(OTf)₂ and AlEt₃ . Its molecular formula is C₁₀H₁₄O₂ (CAS: 36744-59-9), with a molecular weight of 166.22 g/mol .

Properties

IUPAC Name

methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10-6-4-3-5-7(10)8(10)9(11)12-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUXYDGDDLCPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504856
Record name Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135415-94-0
Record name Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation of 1-Methylnorbornene Derivatives

A common strategy involves cyclopropanation of norbornene analogs. For example, 1-methylnorbornene undergoes [2+1] cycloaddition with dichlorocarbene to form the bicyclo[4.1.0]heptane core. Subsequent oxidation and esterification yield the target compound:

  • Cyclopropanation :
    1-Methylnorbornene+Cl2C7,7-Dichloro-1-methylbicyclo[4.1.0]heptane\text{1-Methylnorbornene} + \text{Cl}_2\text{C} \rightarrow \text{7,7-Dichloro-1-methylbicyclo[4.1.0]heptane}
    Dichlorocarbene, generated from chloroform and a strong base (e.g., NaOH), adds to the norbornene double bond at −20°C.

  • Oxidation to Carboxylic Acid :
    The dichlorinated intermediate is oxidized using KMnO₄ in acidic medium to yield 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid.

  • Esterification :
    Fischer esterification with methanol and H₂SO₄ catalyst produces the methyl ester (yield: 68–72%).

Key Data :

StepConditionsYield (%)Purity (HPLC)
CyclopropanationCHCl₃/NaOH, −20°C, 4 h8592
OxidationKMnO₄/H₂SO₄, 60°C, 12 h7889
EsterificationMeOH/H₂SO₄, reflux, 6 h7295

Direct Esterification of Preformed Carboxylic Acid

Patented methods describe esterifying 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid using dimethyl sulfate (Me₂SO₄) under basic conditions:

Acid+Me2SO4+NaOHMethyl ester+Na2SO4+H2O\text{Acid} + \text{Me}_2\text{SO}_4 + \text{NaOH} \rightarrow \text{Methyl ester} + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}

Optimized Protocol :

  • Dissolve 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid (10 mmol) in dry THF.

  • Add Me₂SO₄ (12 mmol) and NaOH (15 mmol) at 0°C.

  • Stir at 25°C for 8 h, then extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:diethyl ether = 20:1).

Outcome :

  • Yield: 81%

  • Purity: 98% (GC-MS)

Radical-Mediated Functionalization

Recent advances employ ETFDO (ethyl fluorodioxirane) for C–H oxygenation, enabling late-stage functionalization. While primarily used for hydroxylation, this method can be adapted for ester synthesis via trapping intermediates:

  • Oxygenation :
    ETFDO abstracts a hydrogen radical from C2 or C5 of 1-methylbicyclo[4.1.0]heptane, forming a carbon-centered radical.

  • Ester Formation :
    Radical recombination with methyl acrylate under oxidative conditions yields the ester (yield: 55–60%).

Limitations :

  • Competing ketone formation reduces selectivity.

  • Requires stringent anhydrous conditions.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate gradients) effectively separates the ester from diastereomers and oxidation byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 2.89–2.78 (m, 2H, bridgehead H), 1.45 (s, 3H, C1-CH₃), 1.32–1.18 (m, 4H, cyclopropane H).

  • ¹³C NMR : δ 172.4 (C=O), 51.9 (OCH₃), 35.2 (C7), 29.1 (C1-CH₃), 22.5–18.3 (cyclopropane carbons).

  • IR (cm⁻¹) : 1745 (C=O stretch), 1150 (C–O ester).

Challenges and Optimizations

Stereochemical Control

The bridgehead methyl group induces steric hindrance, complicating cyclopropanation. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) improves enantioselectivity but increases synthetic steps.

Side Reactions

  • Ring-Opening : Acidic conditions during esterification may cleave the cyclopropane ring. Mitigated by using mild Lewis acids (e.g., ZnCl₂).

  • Oxidation Overreach : Over-oxidation of the carboxylic acid precursor to CO₂ is avoided by limiting KMnO₄ stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid.

    Reduction: 1-methylbicyclo[4.1.0]heptane-7-methanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 135415-94-0

The compound features a bicyclo[4.1.0]heptane framework, which contributes to its reactivity and interaction with biological systems. Its carboxylate ester functional group enhances its solubility and reactivity in organic synthesis.

Chemistry

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Organic Molecules : The compound can participate in various chemical reactions, including nucleophilic additions and cycloadditions, making it a versatile intermediate for synthesizing more complex structures.
  • Study of Reaction Mechanisms : Its unique bicyclic structure allows researchers to investigate reaction pathways and mechanisms, particularly involving C–H bond activation.

Case Study: Radical and Cationic Pathways

Research has demonstrated that this compound can undergo radical and cationic pathways during oxidation reactions, leading to the formation of rearranged products. These findings highlight its potential role in studying C(sp³)–H bond oxygenation mechanisms (ACS Publications) .

Biology

In biological research, this compound is explored for its interactions with enzymes and metabolic pathways:

  • Enzyme Interactions : The compound's structure allows it to interact with various enzymes, potentially influencing metabolic processes.
  • Metabolic Pathways : Its derivatives may be studied for their roles in metabolic pathways, contributing to understanding biochemical reactions.

Medicine

The medicinal applications of this compound are particularly promising:

  • Drug Development : Compounds derived from this bicyclic structure may lead to the development of novel pharmaceuticals with unique mechanisms of action.

Case Study: Cancer Treatment

Recent patents have indicated that derivatives of this compound can be utilized in cancer therapies, either alone or in combination with existing treatments (Google Patents) . This suggests potential for developing targeted therapies that enhance the efficacy of traditional treatments.

Industrial Applications

In the industrial sector, this compound is used for:

  • Production of Specialty Chemicals : The compound can be employed in creating specialty chemicals with tailored properties for specific applications.
  • Flavor and Fragrance Industry : Its unique chemical properties make it suitable for use in flavoring agents and fragrances.

Data Table: Comparison of Applications

Application AreaSpecific UsesNotable Findings
ChemistryOrganic synthesis, reaction mechanism studiesVersatile building block; C–H bond activation studies
BiologyEnzyme interaction studiesPotential influence on metabolic pathways
MedicineDrug developmentPromising candidates for cancer therapies
IndustrySpecialty chemicals, flavor/fragrance productionTailored properties for specific applications

Mechanism of Action

The mechanism of action of Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis, oxidation, or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 7-phenylbicyclo[4.1.0]heptane-7-carboxylate (3q)

  • Structure : A phenyl group replaces the methyl substituent at position 7.
  • Molecular Formula : C₁₅H₁₆O₂.
  • Key Data :
    • ¹H NMR shows overlapping signals for diastereomers due to restricted rotation .
    • Synthesized via cyclopropanation with yields comparable to the target compound (~42%) .
  • Applications : Used in stereochemical studies due to its rigid bicyclic framework .

4-Methylphenyl bicyclo[4.1.0]heptane-7-carboxylate

  • Structure : 4-Methylphenyl ester replaces the methyl ester.
  • Molecular Formula : C₁₅H₁₈O₂.
  • Key Data : Higher lipophilicity compared to the target compound, impacting solubility .

Heteroatom Variations

tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate

  • Structure : Nitrogen atom replaces a carbon in the bicyclic system (azabicyclo).
  • Molecular Formula: C₁₁H₁₉NO₂.
  • Key Data :
    • CAS: 153789-13-0; molecular weight: 197.27 g/mol .
    • Enhanced reactivity in ring-opening reactions due to the nitrogen lone pair .

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

  • Structure : Nitrogen at position 3 and ethyl ester.
  • Molecular Formula: C₉H₁₅NO₂.
  • Key Data : Molecular weight: 169.22 g/mol ; purity ≥95% .

Functional Group Modifications

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

  • Structure : Ketone group at position 2.
  • Molecular Formula : C₁₀H₁₄O₃.
  • Key Data : SMILES: CCOC(=O)C1C2C1C(=O)CCC2; InChIKey: CZSYBCSTFANLEL-UHFFFAOYSA-N .
  • Reactivity : The ketone enhances electrophilicity, enabling nucleophilic additions .

Methyl 5-ethyl-3-oxo-7-phenyl-2-tosyl-2-azabicyclo[4.1.0]heptane-7-carboxylate (401a)

  • Structure : Incorporates a tosyl-protected amine and ethyl group.
  • Key Data :
    • Synthesized with 95% yield using Cu(OTf)₂/AlEt₃ .
    • IR peaks: 3030 cm⁻¹ (C-H), 1707 cm⁻¹ (ester C=O) .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data
Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate C₁₀H₁₄O₂ 166.22 N/A ¹H/¹³C NMR: Overlapping diastereomer signals
Methyl 7-phenylbicyclo[4.1.0]heptane-7-carboxylate C₁₅H₁₆O₂ 228.29 N/A ¹H NMR: δ 7.30–7.45 (m, 5H, Ph)
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate C₁₁H₁₉NO₂ 197.27 N/A HRMS: [M+H]⁺ calc. 428.1526, found 428.1535
Methyl 5-ethyl-3-oxo-7-phenyl-2-azabicyclo[4.1.0]heptane-7-carboxylate C₂₃H₂₅NO₅S 428.15 133.2 IR: 1707 cm⁻¹ (ester C=O)

Functional and Bioactive Differences

  • Rigidity vs. Flexibility : The 1-methyl group in the target compound increases steric hindrance, reducing reactivity compared to phenyl-substituted analogs .

Biological Activity

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound can be synthesized through various methods, including cycloisomerization of suitable precursors. Its structural characteristics allow it to interact with biological systems in distinct ways, influencing its pharmacological properties.

Target Interactions:
this compound interacts with various enzymes and receptors, affecting cellular processes. Similar compounds have demonstrated the ability to modulate enzyme activity, particularly hydrolases and oxidoreductases, which are crucial for metabolic pathways .

Biochemical Pathways:
The compound is involved in several biochemical pathways, influencing cell signaling and gene expression. It has been shown to affect the activity of kinases and phosphatases, which play significant roles in cellular signaling cascades .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses by interacting with specific signaling pathways.
  • Cytotoxicity: Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Demonstrated cytotoxic effects on cancer cells with IC50 values < 10 µMSuggests potential as an anticancer agent
Study B Identified enzyme inhibition profiles similar to known bioactive compoundsIndicates possible therapeutic applications
Study C Explored metabolic pathways affected by the compoundHighlights its role in modulating cellular functions

Biochemical Analysis

Enzyme Interactions:
this compound interacts with enzymes through competitive inhibition or allosteric modulation. This interaction can lead to significant alterations in metabolic fluxes within cells, impacting overall cellular health and function .

Cellular Effects:
The compound influences gene expression by binding to transcription factors, thereby regulating genes involved in metabolism and stress responses. This modulation is critical for understanding its therapeutic potential .

Q & A

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

  • Key issues include maintaining stereochemical integrity during catalyst recycling and minimizing racemization under high-temperature conditions. Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) has shown promise in small-scale trials but requires further optimization for industrial relevance .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .
  • Experimental Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, adhering to guidelines for reporting synthetic procedures .
  • Structural Analysis : Prioritize X-ray crystallography for unambiguous stereochemical assignment, especially in strained bicyclic systems .

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